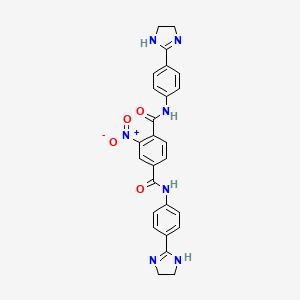
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide is a complex organic compound that features imidazole and terephthalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings are synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Coupling with Terephthalamide: The imidazole derivatives are then coupled with terephthalamide under specific conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Hydroxy(oxido)amino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions can also occur, especially at the nitro group if present.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles and a suitable solvent, such as dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its imidazole rings are known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide involves its interaction with molecular targets through its imidazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxy(oxido)amino group can also participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Lacks the hydroxy(oxido)amino group, making it less reactive in redox reactions.
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-nitroterephthalamide: Contains a nitro group instead of the hydroxy(oxido)amino group, altering its chemical reactivity and biological activity.
Uniqueness
N(1),N(4)-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-2-(hydroxy(oxido)amino)terephthalamide is unique due to the presence of both imidazole rings and the hydroxy(oxido)amino group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
14599-52-1 |
|---|---|
Molecular Formula |
C26H23N7O4 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-nitrobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H23N7O4/c34-25(31-19-6-1-16(2-7-19)23-27-11-12-28-23)18-5-10-21(22(15-18)33(36)37)26(35)32-20-8-3-17(4-9-20)24-29-13-14-30-24/h1-10,15H,11-14H2,(H,27,28)(H,29,30)(H,31,34)(H,32,35) |
InChI Key |
WQZYYJRVBIQUGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


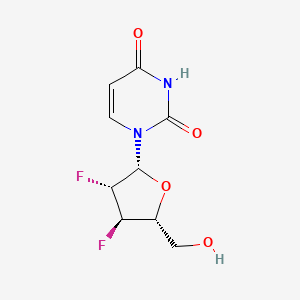
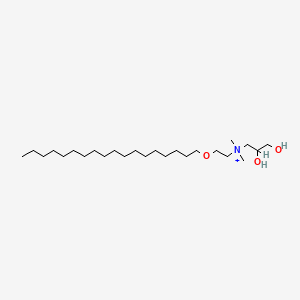
![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)

![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)
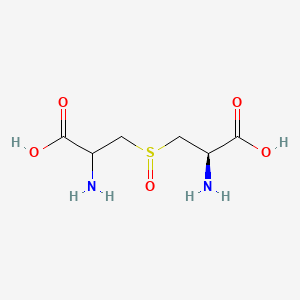
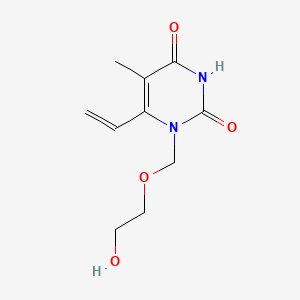
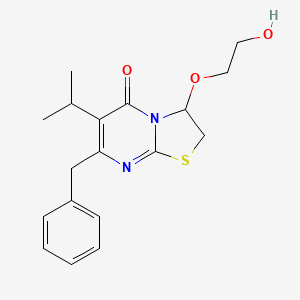
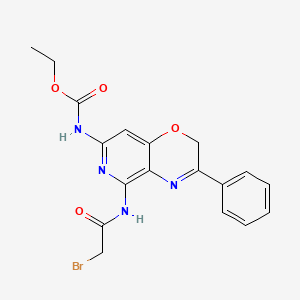
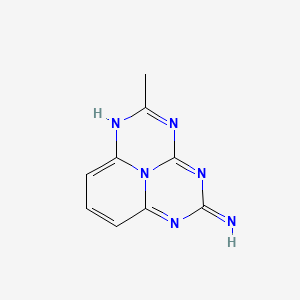
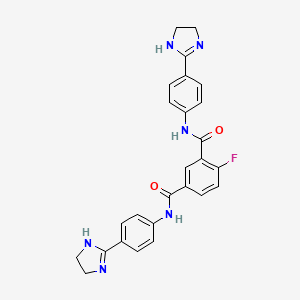
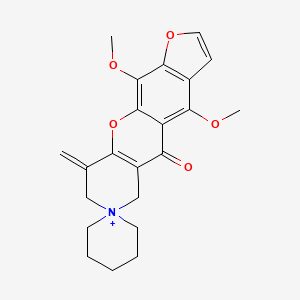

![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)
